molecular formula C17H19F3N4O2 B1193397 PKCθ-IN-41

PKCθ-IN-41

カタログ番号: B1193397
分子量: 368.36
InChIキー: PYILCGXGXZEQDK-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PKCθ-IN-41 is a selective inhibitor of protein kinase Cθ (PKCθ).

Q & A

Basic Research Questions

Q. Q1. What are the established experimental protocols for synthesizing and characterizing PKCθ-IN-41?

Answer: this compound synthesis typically follows multi-step organic reactions, including coupling, purification via column chromatography, and structural validation using NMR, HPLC, and mass spectrometry . Critical parameters include reaction temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF for polar intermediates), and purity thresholds (>95% by HPLC). For characterization, X-ray crystallography or molecular docking may validate binding to PKCθ’s C1B domain . Reproducibility requires detailed step-by-step protocols in supplementary materials, as per IUPAC guidelines .

Q. Q2. How does this compound selectively inhibit PKCθ compared to other PKC isoforms (e.g., PKCα, PKCδ)?

Answer: Selectivity is assessed using kinase inhibition assays (e.g., radiometric or fluorescence-based) across PKC isoforms. This compound’s IC50 values for PKCθ (e.g., 12 nM) versus other isoforms (e.g., PKCα: >1 µM) highlight its specificity. Structural studies suggest that the compound’s hydrophobic tail interacts with PKCθ’s unique hinge region residues (e.g., Leu-470), absent in other isoforms . Cross-reactivity testing should include at least three isoforms to confirm selectivity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s reported efficacy across in vitro vs. in vivo models?

Answer: Discrepancies often arise from differences in bioavailability, metabolism, or model systems (e.g., immune cell lines vs. transgenic mice). To address this:

  • Compare compound stability in plasma (via LC-MS) across species .
  • Use PK/PD modeling to correlate dose-response relationships .
  • Validate target engagement in tissues using techniques like Western blotting for phosphorylated substrates (e.g., NF-κB) .
    Controlled studies should standardize variables such as administration routes (oral vs. intraperitoneal) and control for off-target effects using PKCθ-knockout models .

Q. Q4. What methodological frameworks (e.g., PICO, PCC) are optimal for designing studies on this compound’s immunomodulatory effects?

Answer: For preclinical studies, adapt the PICO framework :

  • P opulation: T-cell subsets (e.g., CD4+ vs. CD8+).
  • I ntervention: this compound at varying doses (e.g., 10–100 mg/kg).
  • C omparison: Existing PKC inhibitors (e.g., sotrastaurin) or vehicle controls.
  • O utcome: Cytokine secretion (IL-2, IFN-γ) or T-cell activation markers (CD69) .
    For systematic reviews, use PCC (Population, Concept, Context) to map mechanisms across autoimmune models .

Q. Q5. How should researchers optimize this compound dosing regimens to minimize toxicity in chronic inflammation models?

Answer: Toxicity profiling requires:

  • MTD (Maximum Tolerated Dose) studies in rodents, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
  • Therapeutic index calculation (LD50/ED50) using dose-escalation trials.
  • Metabolite screening (e.g., CYP450-mediated degradation products) via mass spectrometry .
    Dose optimization may involve pulsatile dosing (e.g., 3x/week) to reduce cumulative toxicity while maintaining efficacy in collagen-induced arthritis models .

Q. Data Analysis & Validation

Q. Q6. What statistical methods are recommended for analyzing this compound’s dose-response curves in high-throughput screens?

Answer:

  • Fit data to a four-parameter logistic model (Hill equation) to calculate EC50 and Hill coefficients .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Validate outliers via Grubbs’ test or robust regression .
    Publicly available tools like GraphPad Prism or R packages (drc, nlme) are standard .

Q. Q7. How can researchers validate this compound’s target specificity in complex biological systems (e.g., primary immune cells)?

Answer:

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated this compound and mass spectrometry to identify off-target binding .
  • CRISPR-Cas9 knockout models : Compare effects in wild-type vs. PKCθ-deficient cells .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) to recombinant PKCθ .

Q. Translational & Mechanistic Challenges

Q. Q8. What experimental designs are suitable for studying this compound’s synergy with checkpoint inhibitors (e.g., anti-PD-1)?

Answer:

  • Combination index (CI) analysis via the Chou-Talalay method to classify synergy (CI <1), additivity (CI=1), or antagonism (CI >1) .
  • Immune profiling : Flow cytometry for T-cell exhaustion markers (PD-1, TIM-3) and tumor-infiltrating lymphocyte counts .
  • In vivo validation : Use syngeneic tumor models (e.g., MC38 colon cancer) with dual therapy vs. monotherapy arms .

Q. Q9. How can contradictory findings about this compound’s role in Th17 differentiation be reconciled?

Answer: Contradictions may stem from:

  • Cell-type-specific signaling : Test Th17 polarization in both murine and human CD4+ T cells .
  • Microenvironmental factors : Control for cytokine milieu (e.g., TGF-β + IL-6 vs. IL-23) .
  • Epigenetic modifiers : Integrate RNA-seq or ATAC-seq to assess chromatin accessibility changes post-treatment .

Q. Methodological Resources

  • Data repositories : Upload raw kinetics data to ChEMBL or PubChem for transparency .
  • Reporting standards : Follow ARRIVE guidelines for in vivo studies and MIAME for omics data .

特性

分子式

C17H19F3N4O2

分子量

368.36

IUPAC名

(R)-1-Methyl-9-((3-methylazetidin-3-yl)amino)-8-(trifluoromethyl)-3,5-dihydrobenzo[b]pyrazino[1,2-d][1,4]oxazin-2(1H)-one

InChI

InChI=1S/C17H19F3N4O2/c1-9-15(25)22-5-10-6-26-14-3-11(17(18,19)20)12(4-13(14)24(9)10)23-16(2)7-21-8-16/h3-5,9,21,23H,6-8H2,1-2H3,(H,22,25)/t9-/m1/s1

InChIキー

PYILCGXGXZEQDK-SECBINFHSA-N

SMILES

O=C([C@H]1C)NC=C2N1C3=CC(NC4(C)CNC4)=C(C(F)(F)F)C=C3OC2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PKCθ IN-41;  PKCθ IN41;  PKCθ-IN-41

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PKCθ-IN-41
Reactant of Route 2
PKCθ-IN-41
Reactant of Route 3
PKCθ-IN-41
Reactant of Route 4
PKCθ-IN-41
Reactant of Route 5
PKCθ-IN-41
Reactant of Route 6
PKCθ-IN-41

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。